3-Chloro-5-(trifluoromethoxy)pyridine
Description
Properties
Molecular Formula |
C6H3ClF3NO |
|---|---|
Molecular Weight |
197.54 g/mol |
IUPAC Name |
3-chloro-5-(trifluoromethoxy)pyridine |
InChI |
InChI=1S/C6H3ClF3NO/c7-4-1-5(3-11-2-4)12-6(8,9)10/h1-3H |
InChI Key |
ZUCAUQVLEGHCRY-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=NC=C1Cl)OC(F)(F)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-5-(trifluoromethoxy)pyridine typically involves the introduction of the trifluoromethoxy group into the pyridine ring. One common method is the reaction of 3-chloropyridine with trifluoromethoxy reagents under specific conditions. For example, the reaction can be carried out using antimony trifluoride as a fluorinating agent . The reaction conditions often include elevated temperatures and controlled pressures to ensure the efficient formation of the desired product.
Industrial Production Methods
In industrial settings, the production of 3-Chloro-5-(trifluoromethoxy)pyridine may involve large-scale reactions using optimized conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques, such as distillation and crystallization, can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
3-Chloro-5-(trifluoromethoxy)pyridine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Coupling Reactions: It can participate in Suzuki-Miyaura and Heck coupling reactions to form carbon-carbon bonds.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions under specific conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used for substitution reactions.
Coupling Reactions: Palladium catalysts and boron reagents are commonly used in Suzuki-Miyaura coupling reactions.
Oxidation and Reduction: Oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride can be employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki-Miyaura coupling can yield biaryl compounds, while nucleophilic substitution can produce various substituted pyridines .
Scientific Research Applications
Medicinal Chemistry
3-Chloro-5-(trifluoromethoxy)pyridine has been investigated for its biological activities, particularly in the development of pharmaceuticals.
- Anticancer Activity : Research has shown that this compound exhibits cytotoxic effects on various cancer cell lines. For instance, a study on A549 lung cancer cells indicated that higher concentrations resulted in significant reductions in cell viability, suggesting potential as an anticancer agent .
- Anti-inflammatory Effects : Derivatives of this compound have demonstrated promising anti-inflammatory properties comparable to established drugs. A structure-activity relationship study highlighted the importance of specific substituents on the pyridine ring for enhancing biological activity .
Agrochemicals
The compound serves as an intermediate in the synthesis of herbicides and fungicides. Its unique structure allows for selective action against specific pests while minimizing environmental impact.
- Herbicide Development : The synthesis of 3-chloro-5-(trifluoromethoxy)pyridine is crucial for producing effective agrochemicals that target unwanted vegetation without harming crops .
Material Science
In material science, this compound is utilized in the development of fluorinated polymers and coatings that exhibit enhanced thermal stability and chemical resistance.
- Fluorinated Coatings : The incorporation of trifluoromethoxy groups into polymer matrices can improve their hydrophobicity and resistance to solvents, making them suitable for various industrial applications .
Case Study 1: Anticancer Activity
A recent study evaluated the effects of 3-Chloro-5-(trifluoromethoxy)pyridine on A549 lung cancer cells. Results indicated a significant reduction in cell viability at concentrations above 10 µM, with potential mechanisms involving apoptosis induction and cell cycle arrest .
Case Study 2: Anti-inflammatory Effects
Another investigation focused on the anti-inflammatory properties of this compound. It was found to inhibit pro-inflammatory cytokine production in vitro, suggesting its potential use in treating inflammatory diseases .
Mechanism of Action
The mechanism of action of 3-Chloro-5-(trifluoromethoxy)pyridine involves its interaction with specific molecular targets. For instance, in herbicidal applications, the compound can inhibit the activity of protoporphyrinogen oxidase (PPO), an enzyme involved in chlorophyll biosynthesis. This inhibition leads to the accumulation of toxic intermediates, resulting in the death of the target weeds . The trifluoromethoxy group enhances the compound’s binding affinity to the enzyme, contributing to its herbicidal activity.
Comparison with Similar Compounds
Comparison with Similar Pyridine Derivatives
Structural and Substituent Variations
Key structural analogs differ in substituent type, position, and electronic effects. Representative examples include:
Substituent Effects :
- Electron-Withdrawing Groups : The -OCF₃ group in 3-chloro-5-(trifluoromethoxy)pyridine provides moderate electron withdrawal compared to the stronger -CF₃ group in 3-chloro-5-(trifluoromethyl)pyridine, affecting reaction kinetics in nucleophilic substitutions .
Comparison with Analogous Pathways
- 3-Chloro-5-(trifluoromethyl)pyridine : Synthesized via decarboxylation of 2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]acetonitrile, achieving 70% yield in optimized one-pot reactions .
- 2-Chloro-5-(trifluoromethyl)pyridine : Produced via photochemical trifluoromethylation, a less efficient method with yields <50% .
Physical and Chemical Properties
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
